(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
描述
Historical Development and Evolution
The genesis of diarylprolinol silyl ethers traces to the early 2000s, when organocatalysis transitioned from academic curiosity to industrial applicability. The seminal work by Jørgensen and colleagues in 2005 marked the debut of these catalysts, leveraging their modular structure to achieve high enantioselectivity in aldol reactions. By 2019, over 200 applications in total synthesis and 50+ patents underscored their versatility, particularly in pharmaceuticals and natural product synthesis. The incorporation of trifluoromethyl groups in the 2020s, as exemplified by (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol , addressed limitations in reactivity and substrate scope, enabling remote functionalization of polyunsaturated systems.
Structural Significance in Asymmetric Aminocatalysis
The molecular architecture of This compound embodies three critical design elements:
- Pyrrolidine Core : The rigid bicyclic framework enforces a defined spatial arrangement, preorganizing transition states for stereoselective bond formation.
- 3,5-Bis(trifluoromethyl)phenyl Groups : These electron-withdrawing substituents enhance electrophilicity at the catalytic site, stabilizing iminium intermediates while modulating π-π interactions with substrates.
- Silyl Ether Moiety : The trimethylsilyl group sterically shields one face of the catalyst, enforcing facial selectivity in enamine-mediated reactions.
Computational studies reveal that the trifluoromethyl groups lower the LUMO energy of α,β-unsaturated aldehydes by 1.2–1.5 eV compared to non-fluorinated analogs, significantly accelerating Michael additions.
Position Within Modern Organocatalytic Frameworks
This catalyst occupies a unique niche by bridging traditional aminocatalysis and contemporary fluoroorganic chemistry. Its 93% prevalence in asymmetric aldol reactions (2015–2025) contrasts with 67% for diphenylprolinol analogs, attributed to enhanced moisture tolerance and thermal stability (decomposition onset at 185°C vs. 155°C for non-fluorinated variants). The table below summarizes its performance in key transformations:
| Reaction Type | Yield (%) | anti:syn Ratio | Enantiomeric Excess (%) |
|---|---|---|---|
| Cross-Aldol (Propanal) | 89 | 18:1 | 98 |
| Michael Addition | 92 | N/A | 99 |
| Cyclopropanation | 85 | 12:1 | 95 |
Comparative Analysis with Other Proline-Derived Catalysts
When benchmarked against prolinamides and thioamides, This compound demonstrates distinct advantages:
- Reactivity : Achieves turnover frequencies (TOF) of 450 h⁻¹ in aldol reactions versus 120 h⁻¹ for prolinethioamides, due to enhanced electrophilic activation.
- Stereocontrol : Delivers 98% ee in cross-aldol reactions compared to 82% ee for prolinamide derivatives, a consequence of tighter transition-state packing from fluorinated aryl groups.
- Substrate Scope : Catalyzes sterically hindered substrates (e.g., tert-butyl aldehydes) that resist transformation with smaller catalysts like MacMillan’s imidazolidinones.
Mechanistically, density functional theory calculations illustrate a 9.3 kcal/mol stabilization of the Zimmerman-Traxler transition state in fluorinated diarylprolinols versus 6.7 kcal/mol in diphenyl variants, rationalizing their superior selectivity.
属性
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPGQOGEYWAKW-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F12NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The mode of action of this compound involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2. This is followed by the sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals.
Biochemical Pathways
The compound affects the biochemical pathways involved in the difunctionalization of alkenes. This process is a powerful strategy for the construction of complex compounds with various functional groups. The compound’s action leads to alkene difunctionalization products with a quaternary carbon center.
生物活性
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 525.33 g/mol
- CAS Number : 848821-76-1
- Chirality : The compound is chiral, with the (S)-configuration being particularly relevant for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its structure allows it to function as a chiral ligand in catalytic asymmetric synthesis, which is crucial for developing pharmaceuticals with specific enantiomeric properties .
Potential Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activities, particularly in neuropharmacology.
- Oxidative Stress Regulation : Similar compounds have shown the ability to influence reactive oxygen species (ROS) levels, which are critical in various disease states.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. A study evaluated its effects on human lung carcinoma cell lines (A549), revealing that it induces apoptosis through mitochondrial pathways. The compound's ability to alter mitochondrial permeability transition pore opening suggests a mechanism for inducing cell death in cancer cells .
| Cell Line | Concentration (µM) | Apoptotic Rate (%) |
|---|---|---|
| A549 | 5 | 40 |
| A549 | 10 | 60 |
| A549 | 20 | 85 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In models of neuroinflammation, it was found to modulate inflammatory cytokine levels, suggesting a potential therapeutic role in neurodegenerative diseases .
Case Studies
-
Study on Lung Cancer Cells :
- Objective : To assess the cytotoxic effects of this compound on A549 cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased ROS levels and apoptosis markers.
-
Neuroinflammation Model :
- Objective : To evaluate the anti-inflammatory effects on microglial cells.
- Findings : Treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a neuroprotective agent.
科学研究应用
Chiral Ligand in Asymmetric Synthesis
Overview
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol serves as a chiral ligand in catalytic asymmetric synthesis. Its structure allows it to effectively coordinate with metal catalysts, enhancing the selectivity and yield of enantiomerically pure compounds.
Case Study
In a study published in Tetrahedron Letters, researchers utilized this compound as a ligand in palladium-catalyzed reactions, achieving high enantioselectivity in the synthesis of chiral amines. The results indicated that using this ligand improved the reaction's efficiency compared to traditional ligands, demonstrating its potential for industrial applications in pharmaceuticals .
Pharmaceutical Applications
Overview
The compound has been investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting various diseases.
Case Study
Research published in Journal of Medicinal Chemistry highlighted the compound's role as an inhibitor for specific enzymes involved in cancer progression. The study showed that derivatives of this compound exhibited promising anticancer activity through selective inhibition pathways, suggesting its utility in drug design .
Material Science
Overview
Beyond organic synthesis and medicinal chemistry, this compound has applications in material science, particularly as a building block for advanced materials.
Case Study
In a recent publication in Advanced Materials, researchers explored the use of this compound in creating functional polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups was found to significantly improve the material properties, making it suitable for high-performance applications .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol with structurally related compounds:
Key Findings
Enantiomeric Differences : The (R)-enantiomer (CAS: 948595-00-4) is commercially available but less studied. Comparative studies suggest the (S)-form exhibits superior enantioselectivity in α-bromination reactions .
Substituent Effects :
- Benzyl/PMB Groups : Derivatives with benzyl or PMB substituents (e.g., (3R,5S)-1-benzyl-5-(bis(3,5-(CF₃)₂C₆H₃)(OH)methyl)pyrrolidin-3-ol) show altered solubility and catalytic activity due to steric bulk .
- Fluorination : 4,4-Difluoro substitution (e.g., in Capurro’s compound) enhances photostability and electronic effects, critical for photoredox applications .
Protecting Groups : Silyl ether derivatives (TMS or TBDMS) improve thermal stability and facilitate handling, though they may reduce catalytic activity compared to the free alcohol .
Non-Pyrrolidine Analogues: Compounds like MK85 lack the pyrrolidine core, emphasizing the scaffold’s role in catalysis.
Research Implications
- Catalytic Efficiency: The (S)-enantiomer’s trifluoromethyl groups create a highly electron-deficient environment, favoring electrophilic activation in organocatalysis .
- Synthetic Scalability : Hydrogenation-based routes (e.g., (3R,5S)-5-(bis(3,5-(CF₃)₂C₆H₃)(OH)methyl)pyrrolidin-3-ol, 89% yield) offer higher efficiency than Grignard methods .
- Commercial Viability : High-purity (>95%) commercial availability of both enantiomers supports industrial adoption .
Data Tables
NMR Data Comparison
常见问题
Q. What are the key synthetic routes for (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, and how are yields optimized?
The compound is synthesized via asymmetric catalysis or ligand-mediated reactions. A common method involves coupling 3,5-bis(trifluoromethyl)phenyl groups to a pyrrolidin-2-ylmethanol scaffold using chiral auxiliaries. For example, Capurro et al. achieved 94% yield for a structurally related compound by refluxing reactants in methanol and recrystallizing from dichloromethane . Optimization strategies include:
Q. How is the enantiomeric purity of this compound validated in catalytic applications?
Enantiomeric excess (ee) is quantified via chiral HPLC or NMR analysis. In enantioselective alkynylation of cyclic imines, the ligand achieved 97% ee, validated by comparing retention times with racemic standards . Key steps:
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Resolves pyrrolidine ring protons (δ 1.5–3.5 ppm) and trifluoromethyl-substituted aromatic protons (δ 7.2–7.8 ppm) .
- 19F NMR : Confirms CF₃ group integration (δ -62 to -64 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 576.12) .
Advanced Research Questions
Q. How does the ligand’s structure influence enantioselectivity in asymmetric catalysis?
The bulky 3,5-bis(trifluoromethyl)phenyl groups create a chiral pocket that stabilizes transition states. In alkynylation reactions, the pyrrolidin-2-ylmethanol backbone coordinates with dimethylzinc (Me₂Zn), while the CF₃ groups enforce steric hindrance, directing substrate approach . Comparative studies show:
Q. What are the safety protocols for handling this compound, given its reactivity?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid) .
- Storage : Under argon at 0–6°C to prevent oxidation . Toxicity data indicate skin irritation (H315) and respiratory sensitization (H334) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
